3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N5O3S/c1-7-6-9(11-8(2)20-23-13(11)16-7)12(21)17-15-19-18-14(24-15)10-4-3-5-22-10/h6,10H,3-5H2,1-2H3,(H,17,19,21) |
InChI Key |
CVHWOENGHWETSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Biological Activity
The compound 3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole moiety which is known for its diverse biological activities.
- An oxazole ring that contributes to its chemical reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the oxazole and pyridine functionalities via cyclization reactions.
- Final modifications to yield the carboxamide derivative.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro assays have shown that related thiadiazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) with IC50 values ranging from 0.024 μM to 8.493 μM depending on the specific derivative tested .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Research suggests that the presence of thiadiazole in the compound enhances its ability to combat various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Compounds containing oxazole and thiadiazole rings have been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models of disease.
The biological activity of This compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It may interact with specific receptors (e.g., EGFR) leading to altered signaling pathways associated with cell growth and survival.
Case Studies
Several studies have explored the efficacy of related compounds:
- Study on EGFR Inhibition : A series of thiadiazole-based compounds were tested for their ability to inhibit EGFR in lung cancer models. The results indicated promising inhibitory activity correlating with structural modifications similar to those seen in This compound .
- Antimicrobial Testing : Compounds derived from thiadiazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro assays .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Carboxamides
Table 1: Comparison of Thiadiazole Carboxamide Derivatives
Key Observations :
- The target compound’s oxazolo[5,4-b]pyridine core distinguishes it from simpler thiadiazole-carboxamides (e.g., 18m, 18o), which lack fused bicyclic systems. This may enhance target binding specificity .
Triazolothiadiazole and Fused Heterocycles
Table 2: Comparison with Triazolothiadiazole Derivatives
Key Observations :
- The tetrahydrofuran substituent may improve pharmacokinetics compared to naphthylidene or simple alkyl/aryl groups .
Physicochemical and Spectral Data
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s higher molecular weight (estimated) compared to simpler analogs suggests increased structural complexity, which may impact synthetic accessibility.
- Lack of reported melting points or spectral data for the target compound highlights a gap in existing literature.
Preparation Methods
Cyclization Strategies
The oxazolo[5,4-b]pyridine core is synthesized from 3,6-dimethylpyridine-2,5-diamine through a two-step process:
-
Formation of the oxazole ring : Treatment with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C yields the intermediate 5-chloro-3,6-dimethyloxazolo[5,4-b]pyridine.
-
Carboxylic acid introduction : Hydrolysis under basic conditions (NaOH, ethanol/water, 80°C, 6 h) produces 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid with 78% yield.
Key parameters influencing yield:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents dimerization |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Reaction Time | 6 h (Step 2) | Complete hydrolysis |
Synthesis of the 1,3,4-Thiadiazole Substructure
Cyclocondensation Approach
The 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is prepared via:
-
Hydrazine formation : Reaction of tetrahydrofuran-2-carbonyl chloride with thiosemicarbazide in ethanol at reflux (12 h) to yield tetrahydrofuran-2-carbonyl thiosemicarbazide.
-
Ring closure : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 4 h, achieving 85% cyclization efficiency.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon, followed by elimination of water and HCl to form the thiadiazole ring.
Coupling Strategies for Amide Bond Formation
Acid Chloride Method
-
Activation : The oxazolo[5,4-b]pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene at 60°C for 3 h to form the corresponding acid chloride.
-
Amidation : Reaction with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et₃N) yields the target compound with 72% isolated purity.
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| SOCl₂ | Toluene | 60°C | 72% |
| EDCI/HOBt | DMF | RT | 65% |
| DCC | CH₂Cl₂ | 0°C | 58% |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance amidation yields but complicate purification. Non-polar solvents (toluene, CH₂Cl₂) improve crystallinity but slow reaction kinetics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,6-dimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Formation of the thiadiazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.
- Coupling of the tetrahydrofuran-substituted thiadiazole intermediate with the oxazolo[5,4-b]pyridine core under reflux conditions (e.g., in ethanol or DMF).
- Optimization of reaction parameters (e.g., solvent polarity, temperature 80–100°C, and catalysts like NaH or K₂CO₃) to achieve >70% yield .
- Critical Step : Final coupling requires strict control of stoichiometry to avoid side products like unreacted thiadiazole intermediates .
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Workflow :
- HPLC : Purity assessment using C18 columns (≥95% purity threshold) with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at positions 3 and 6, tetrahydrofuran linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺: ~450–470 Da) .
Q. What are the primary biological targets or activities reported for this compound?
- Reported Activities :
- Anticancer : IC₅₀ values of 2–10 µM against kinase-dependent cancer cell lines (e.g., HeLa, MCF-7) via inhibition of ATP-binding pockets .
- Antimicrobial : Moderate activity (MIC: 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Mechanistic Insight : Thiadiazole and oxazole rings enable π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- SAR Insights :
- Substituent Effects :
| Position | Modification | Impact |
|---|---|---|
| Thiadiazole (C5) | Replacement of tetrahydrofuran with phenyl | Decreases solubility but enhances kinase affinity |
| Oxazole (C3/C6) | Methyl → ethyl substitution | Reduces metabolic stability in hepatic microsomes |
- Key Finding : The tetrahydrofuran group balances lipophilicity and bioavailability (LogP: ~2.5) .
Q. How can conflicting data on biological activity be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM) may arise from:
- Assay Conditions : Variations in ATP concentration (1 mM vs. 10 mM) in kinase inhibition assays .
- Cell Line Heterogeneity : MCF-7 sublines with differential expression of efflux pumps (e.g., P-gp) .
- Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What in silico strategies are effective for predicting off-target interactions?
- Computational Workflow :
- Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases.
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.3) and CYP3A4 inhibition risk .
- Validation : Compare with experimental cytochrome P450 inhibition data (e.g., ≥50% inhibition at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
